2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid
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Overview
Description
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid is a chemical compound with a molecular formula of C10H14N2O3. This compound is part of the pyrimidine family, which is known for its wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid typically involves the reaction of 2-methoxypropan-2-ylamine with 5-methylpyrimidine-4-carboxylic acid under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) at a temperature of around 0°C. Potassium carbonate is often used as a base to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking the substrate’s access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxypropan-2-yl)pyrimidine-5-carboxylic acid
- 1-(2-Methoxypropoxy)propan-2-ol
- Phenyl-2-propanone
Uniqueness
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development .
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-5-11-9(10(2,3)15-4)12-7(6)8(13)14/h5H,1-4H3,(H,13,14) |
InChI Key |
WKYCIIGKUNVTFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)O)C(C)(C)OC |
Origin of Product |
United States |
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